Methyl 7-chloroisoquinoline-3-carboxylate
Overview
Description
Methyl 7-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . It is a pale-yellow to yellow-brown solid at room temperature . This compound is used in various chemical syntheses and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chloroisoquinoline-3-carboxylate typically involves the esterification of 7-chloroisoquinoline-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-chloroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 7-chloroisoquinoline-3-carboxylic acid.
Reduction: 7-chloroisoquinoline-3-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-chloroisoquinoline-3-carboxylate is used in scientific research for the design and synthesis of various bioactive molecules. It is particularly valuable in medicinal chemistry for the development of potential therapeutic agents. The compound is used in the synthesis of cis-1,2-diaminocyclohexane derivatives, which are potent inhibitors of factor Xa, an important target in anticoagulant therapy.
Mechanism of Action
The mechanism of action of Methyl 7-chloroisoquinoline-3-carboxylate involves its role as a building block in the synthesis of bioactive molecules. These molecules can interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. For example, the cis-1,2-diaminocyclohexane derivatives synthesized from this compound inhibit factor Xa by binding to its active site, thereby preventing the conversion of prothrombin to thrombin and reducing blood clot formation.
Comparison with Similar Compounds
7-chloroisoquinoline-3-carboxylic acid: The parent acid form of Methyl 7-chloroisoquinoline-3-carboxylate.
Methyl 7-bromoisoquinoline-3-carboxylate: A similar ester with a bromine atom instead of chlorine.
Methyl 7-fluoroisoquinoline-3-carboxylate: A similar ester with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific chlorine substitution, which can influence its reactivity and the properties of the molecules synthesized from it. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 7-chloroisoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOINENCXVRJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591232 | |
Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365998-38-5 | |
Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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